Computed logD (pH 5.5) Differentiation: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Regioisomer
The 2,5-dimethylphenyl regioisomer exhibits a computed logD (pH 5.5) of 4.29, compared to 4.24 for the 2,4-dimethylphenyl regioisomer, representing a ΔlogD of +0.05 units [1]. This difference, while modest in absolute magnitude, translates to an approximately 12% higher predicted distribution coefficient at lysosomal pH, which may influence subcellular accumulation and off-target partitioning in cellular assays. The pKa values are nearly identical (7.02 vs. 7.03), indicating that the logD difference is driven primarily by steric and electronic effects of the methyl group positioning on solvation rather than ionization state changes [1].
| Evidence Dimension | Computed logD at pH 5.5 (JChem predictor) |
|---|---|
| Target Compound Data | logD (pH 5.5) = 4.29; pKa = 7.02; LogP = 4.41 |
| Comparator Or Baseline | 1-(2,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol: logD (pH 5.5) = 4.24; pKa = 7.03; LogP = 4.40 |
| Quantified Difference | ΔlogD (pH 5.5) = +0.05 (2,5- > 2,4-); ΔlogP = +0.01; ΔpKa = -0.01 |
| Conditions | JChem computational prediction; ChemBase ID 36466 (2,5-) vs. 36465 (2,4-) |
Why This Matters
A logD difference of 0.05 at pH 5.5 predicts measurably different lysosomal sequestration and membrane partitioning behavior, which can affect intracellular free drug concentration and apparent potency in cell-based assays when comparing regioisomers.
- [1] ChemBase. Computed properties: 1-(2,5-dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (ID 36466) vs. 1-(2,4-dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (ID 36465). JChem-predicted logD, pKa, logP. http://www.chembase.cn/molecule-36466.html; http://www.chembase.cn/molecule-36465.html (accessed 2026). View Source
